molecular formula C6H3BrFN3 B6599076 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1784343-99-2

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B6599076
CAS No.: 1784343-99-2
M. Wt: 216.01 g/mol
InChI Key: NDQMKHSJVZUJAD-UHFFFAOYSA-N
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Description

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 8th position on the triazolo[4,3-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

The synthesis of 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrazine hydrate and ethanol under reflux conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include hydrazine hydrate, ethanol, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQMKHSJVZUJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Br)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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